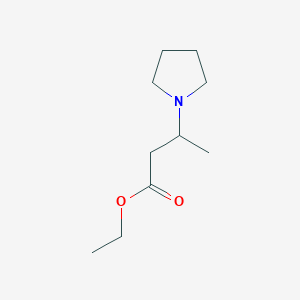

Ethyl 3-(1-pyrrolidinyl)butanoate

説明

Ethyl 3-(1-pyrrolidinyl)butanoate is a synthetic ester derivative featuring a pyrrolidine substituent at the third carbon of the butanoate backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.27 g/mol. The compound combines the ester functional group’s reactivity with the pyrrolidine moiety’s structural rigidity, making it a candidate for applications in organic synthesis, pharmaceuticals, and flavor chemistry.

特性

分子式 |

C10H19NO2 |

|---|---|

分子量 |

185.26 g/mol |

IUPAC名 |

ethyl 3-pyrrolidin-1-ylbutanoate |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h9H,3-8H2,1-2H3 |

InChIキー |

XOHFSJRAEGVBNY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC(C)N1CCCC1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Ethyl 3-(1-pyrrolidinyl)butanoate shares structural and functional similarities with esters containing cyclic amines or branched alkyl chains. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Ethyl 3-(1-pyrrolidinyl)butanoate and Structural Analogs

Key Findings from Comparative Studies

Volatility and Stability: Ethyl 3-(1-pyrrolidinyl)butanoate is expected to exhibit lower volatility compared to simpler esters like ethyl isovalerate (peak 5 in ) due to the pyrrolidine group’s bulkiness and hydrogen-bonding capacity. This aligns with trends observed in ethyl octanoate (peak 21), which persisted through multiple washings due to increased molecular weight . In contrast, ethyl 2-bromobutanoate’s bromine substitution reduces volatility further, making it suitable for controlled synthetic reactions .

Functional Group Impact: The pyrrolidine moiety introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to non-polar analogs like ethyl hexanoate (peak 9). This property is shared with BD 1008, a pharmacologically active compound with a pyrrolidinyl group . Hydroxy-substituted esters (e.g., ethyl 3-hydroxy-3-methylbutanoate) exhibit intermediate volatility and are prone to oxidation, unlike the chemically stable pyrrolidine derivative .

Its pyrrolidine group mirrors motifs in bioactive molecules (e.g., BD 1008), hinting at unexplored pharmacological roles, such as receptor binding or enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。